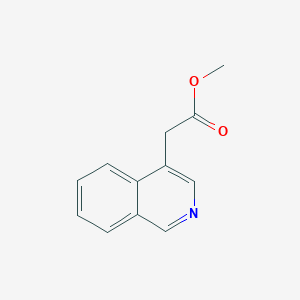
Methyl 2-(isoquinolin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(isoquinolin-4-yl)acetate is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other biologically active compounds. This compound is characterized by the presence of an isoquinoline ring system attached to an acetate group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(isoquinolin-4-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(isoquinolin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The isoquinoline ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the isoquinoline ring, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-(isoquinolin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Isoquinoline derivatives, including this compound, are explored for their potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-(isoquinolin-4-yl)acetate and its derivatives often involves interactions with specific molecular targets in biological systems. These targets can include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Methyl 2-(isoquinolin-4-yl)acetate can be compared with other isoquinoline derivatives, such as:
- Methyl 2-(isoquinolin-1-yl)acetate
- Methyl 2-(isoquinolin-6-yl)acetate
- Methyl 2-(isoquinolin-3-yl)acetate
These compounds share a similar core structure but differ in the position of the substituent on the isoquinoline ring. This difference can lead to variations in their chemical reactivity, biological activity, and potential applications. This compound is unique in its specific substitution pattern, which can influence its interactions with molecular targets and its overall properties.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 2-isoquinolin-4-ylacetate |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)6-10-8-13-7-9-4-2-3-5-11(9)10/h2-5,7-8H,6H2,1H3 |
InChI Key |
ILTRUPLCJGJNLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CN=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















